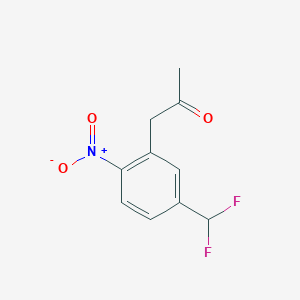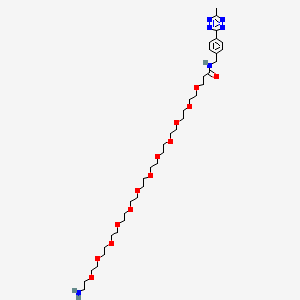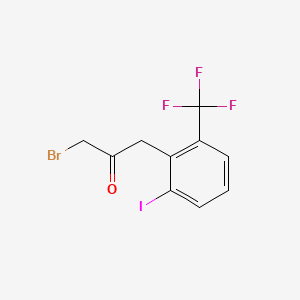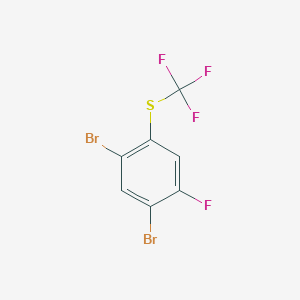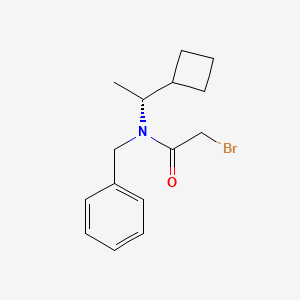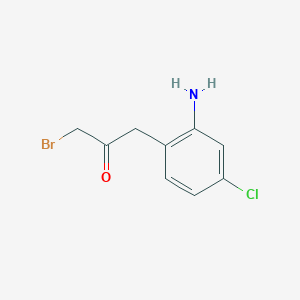
1-(2-Amino-4-chlorophenyl)-3-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4-chlorophenyl)-3-bromopropan-2-one is an organic compound with a unique structure that includes an amino group, a chloro substituent, and a bromopropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-chlorophenyl)-3-bromopropan-2-one typically involves the reaction of 2-amino-4-chlorobenzaldehyde with a brominating agent in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Catalysts such as pyridine or triethylamine may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-4-chlorophenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromopropanone moiety to a propanol derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
1-(2-Amino-4-chlorophenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(2-Amino-4-chlorophenyl)-3-bromopropan-2-one exerts its effects involves its interaction with specific molecular targets. The amino and chloro substituents allow the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The bromopropanone moiety can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
- 2-Amino-4-chlorobenzyl alcohol
- 4-Chlorophenol
- 1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine
Comparison: 1-(2-Amino-4-chlorophenyl)-3-bromopropan-2-one is unique due to the presence of the bromopropanone moiety, which imparts distinct reactivity compared to similar compounds. For instance, 2-Amino-4-chlorobenzyl alcohol lacks the bromine atom, resulting in different chemical behavior and applications. Similarly, 4-Chlorophenol and 1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine have different functional groups that influence their reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H9BrClNO |
|---|---|
Poids moléculaire |
262.53 g/mol |
Nom IUPAC |
1-(2-amino-4-chlorophenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrClNO/c10-5-8(13)3-6-1-2-7(11)4-9(6)12/h1-2,4H,3,5,12H2 |
Clé InChI |
QCRVXPCXSCEZDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)N)CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





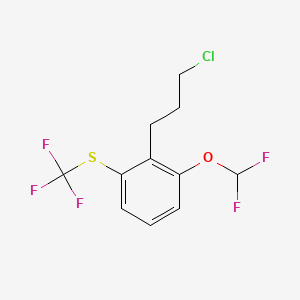

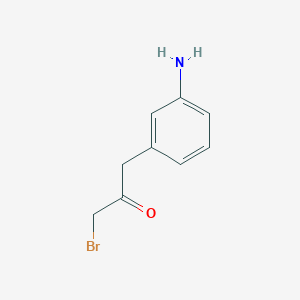
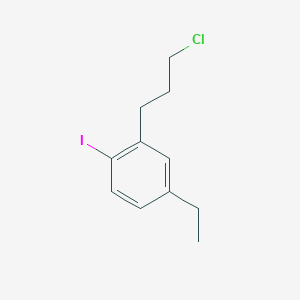
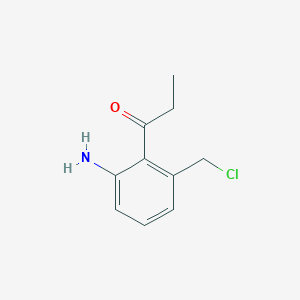
![1-[(Ethoxycarbonyl)amino]cyclopropanecarboxylic acid](/img/structure/B14053648.png)
